molecular formula C13H12F3N B1301778 2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole CAS No. 570-05-8

2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole

Cat. No.: B1301778
CAS No.: 570-05-8
M. Wt: 239.24 g/mol
InChI Key: UWHVRMCDWMXTOE-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole emerged from the broader historical progression of pyrrole chemistry, which traces its origins to the mid-nineteenth century when pyrrole was first detected by Ferdinand Friedrich Runge in 1834 as a constituent of coal tar. The systematic study of pyrrole derivatives accelerated through the foundational work of German chemists Carl Paal and Ludwig Knorr, who independently reported the Paal-Knorr synthesis in 1884 as a method for preparing substituted pyrroles. This synthetic methodology became instrumental in accessing diverse pyrrole architectures and established the foundation for subsequent developments in pyrrole chemistry.

The incorporation of trifluoromethyl groups into pyrrole systems represents a more recent advancement in organofluorine chemistry, with medicinal applications of the trifluoromethyl group dating from 1928, though research intensified significantly in the mid-1940s. The specific compound this compound was first catalogued in chemical databases in 2005, as evidenced by its creation date in PubChem. This timeline reflects the systematic exploration of fluorinated heterocycles that gained momentum in the late twentieth and early twenty-first centuries, driven by the recognition that trifluoromethyl substitution could dramatically alter the electronic properties and biological activities of organic molecules.

Recent synthetic advances have focused on developing efficient methods for trifluoromethyl pyrrole synthesis. A notable contribution came in 2023 with the development of a metal-free method for the rapid preparation of 3-trifluoromethyl pyrroles based on β-trifluoromethyl-1,3-enynamides, demonstrating the ongoing innovation in this chemical space. Additionally, silver-catalyzed approaches for regioselective synthesis of highly substituted 2-trifluoromethyl pyrrole derivatives have emerged, showing the versatility of modern synthetic methodologies in accessing these fluorinated heterocycles.

Classification in Heterocyclic Chemistry

This compound belongs to the fundamental class of five-membered aromatic heterocycles known as pyrroles. Pyrroles are characterized by a five-membered ring containing four carbon atoms and one nitrogen atom, with the molecular formula C₄H₄NH for the parent compound. The aromatic character of pyrroles arises from the delocalization of the nitrogen lone pair electrons into the ring system, creating a 4n + 2 aromatic system according to Hückel's rule, with six π electrons contributing to the aromatic stabilization.

Within the pyrrole family, the target compound represents a trisubstituted derivative featuring methyl groups at the 2 and 5 positions and a 4-trifluoromethylphenyl substituent attached to the nitrogen atom. This substitution pattern places it in the category of nitrogen-substituted pyrroles, which exhibit distinct reactivity compared to their unsubstituted counterparts. The presence of the aromatic trifluoromethylphenyl group introduces additional conjugation and electronic effects that significantly influence the compound's chemical behavior and physical properties.

The compound's classification within heterocyclic chemistry is further refined by its relationship to other pyrrole derivatives found in natural products and pharmaceuticals. While pyrrole itself is not naturally occurring, many of its derivatives are found in essential biological molecules such as vitamin B₁₂, bile pigments like bilirubin and biliverdin, and the porphyrins of heme and chlorophyll. The synthetic derivative under study represents an extension of this fundamental heterocyclic framework into the realm of organofluorine chemistry.

Structural analysis reveals that the compound possesses specific electronic characteristics due to its substitution pattern. The molecular descriptors include a topological polar surface area of 4.93 Ų, a calculated partition coefficient (LogP) of 4.11294, and rotatable bond count of 1. These parameters position the compound within a specific physicochemical space that influences its solubility, membrane permeability, and potential biological interactions.

Significance in Organofluorine Chemistry

The incorporation of the trifluoromethyl group into the phenyl substituent of this pyrrole derivative represents a strategic application of organofluorine chemistry principles. The trifluoromethyl group (-CF₃) is recognized as one of the most important functional groups in modern medicinal chemistry and materials science due to its unique electronic and steric properties. The carbon-fluorine bonds within the trifluoromethyl group are among the strongest in organic chemistry, with an average bond energy around 480 kilojoules per mole, significantly exceeding the strength of carbon-chlorine bonds at approximately 320 kilojoules per mole.

The electronegativity of the trifluoromethyl group is characterized as intermediate between fluorine and chlorine, imparting strong electron-withdrawing characteristics to molecules containing this substituent. In the context of this compound, this electron-withdrawing effect significantly influences the electronic distribution within both the phenyl ring and the pyrrole system. The inductive effect of the trifluoromethyl group reduces the electron density on the aromatic systems, potentially affecting the compound's reactivity patterns and binding interactions.

Recent synthetic methodologies have highlighted the importance of trifluoromethyl pyrroles in contemporary organic synthesis. The development of electrophilic, nucleophilic, and radical trifluoromethylation strategies has expanded access to these compounds, while cycloaddition reactions and carbonyl-based synthetic approaches have provided alternative routes to trifluoromethyl-containing pyrroles. These advances underscore the continued significance of organofluorine chemistry in developing new synthetic targets and functional materials.

The Van der Waals radius of fluorine (1.47 Ų) is notably smaller than other halogens and close to that of hydrogen (1.2 Ų), which minimizes steric interactions in polyfluorinated compounds. This characteristic, combined with the short carbon-fluorine bond length (approximately 1.4 Ų), ensures that trifluoromethyl substitution does not introduce significant steric strain while providing substantial electronic modifications. The low polarizability of fluorine (0.56 × 10⁻²⁴ cubic centimeters) contributes to the unique properties of fluorinated compounds.

Nomenclature and Identification Systems

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The preferred International Union of Pure and Applied Chemistry name is "this compound-3-carbaldehyde" for the aldehyde derivative, while the base compound is designated as "this compound". This nomenclature system clearly indicates the positions of substituents on the pyrrole ring, with numbering beginning at the nitrogen atom.

The compound is registered under Chemical Abstracts Service number 570-05-8, providing a unique identifier for database searches and regulatory purposes. Additional Chemical Abstracts Service numbers exist for related derivatives, including 256529-25-6 for the 3-carbaldehyde derivative. The molecular descriptor number MFCD00085042 serves as another identification system used in chemical databases and supplier catalogs.

Property Value Reference
Chemical Abstracts Service Number 570-05-8
Molecular Formula C₁₃H₁₂F₃N
Molecular Weight 239.24 g/mol
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System CC1=CC=C(C)N1C2=CC=C(C=C2)C(F)(F)F
InChI Key FNMOTVDVAVQQDQ-UHFFFAOYSA-N

The Simplified Molecular Input Line Entry System notation "CC1=CC=C(C)N1C2=CC=C(C=C2)C(F)(F)F" provides a linear text representation of the molecular structure that facilitates database searching and computational analysis. The International Chemical Identifier system assigns the key "FNMOTVDVAVQQDQ-UHFFFAOYSA-N" to this compound, enabling unambiguous identification across different chemical databases and software platforms.

Various synonyms exist in chemical literature and commercial databases, including "2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole" and "1H-Pyrrole, 2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-". These alternative names reflect different conventions for expressing the same molecular structure and are commonly encountered in scientific literature and commercial suppliers' catalogs. The compound has also been referenced in patent literature related to synthetic methodologies for aryl-substituted trifluoromethyl pyrroles.

Properties

IUPAC Name

2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N/c1-9-3-4-10(2)17(9)12-7-5-11(6-8-12)13(14,15)16/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHVRMCDWMXTOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371856
Record name 2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

570-05-8
Record name 2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=570-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole is a synthetic compound that belongs to the pyrrole family, known for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of this compound is C12H12F3N, with a molecular weight of approximately 233.23 g/mol. The trifluoromethyl group enhances the compound's chemical reactivity and potential biological interactions, making it a subject of interest in pharmacological research.

Antimicrobial Activity

Pyrrole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds structurally related to this compound exhibit significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria.

  • Case Study: A study demonstrated that pyrrole derivatives showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), suggesting that the presence of halogen substitutions, such as trifluoromethyl groups, may enhance this activity .
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Pyrrole AMRSA32 μg/mL
Pyrrole BE. coli64 μg/mL

Anticancer Properties

The anticancer potential of pyrrole derivatives has also been investigated. Studies have shown that certain pyrroles can inhibit cell proliferation and induce apoptosis in cancer cell lines.

  • Research Findings: In vitro studies indicated that this compound significantly suppressed the growth of various cancer cell lines by modulating cell cycle regulators and apoptosis pathways .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest at the G1 phase, leading to reduced proliferation rates in cancer cells.
  • Apoptosis Induction: It promotes apoptosis through the activation of caspases and the mitochondrial pathway, which is crucial for eliminating cancerous cells.
  • Metabolic Modulation: Studies have reported that this compound increases glucose uptake and ATP production in certain cell types, enhancing cellular energy metabolism during therapeutic interventions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological efficacy of pyrrole derivatives.

  • Key Findings:
    • The presence of methyl groups at positions 2 and 5 on the pyrrole ring appears to be critical for enhancing biological activity.
    • Substitution with trifluoromethyl groups at the phenyl position significantly influences both solubility and interaction with biological targets .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aryl Group

  • Trifluoromethyl (CF₃) vs. Trifluoromethoxy (CF₃O):
    The 4-(trifluoromethoxy)phenyl analogue (synthesized in ) replaces the CF₃ group with CF₃O. The CF₃O group is less electron-withdrawing than CF₃, which reduces the compound’s lipophilicity but increases polarity. This substitution impacts solubility and bioavailability, making the CF₃O variant more suitable for aqueous environments in drug delivery .
  • 4-Propylphenyl Substituent: The compound 1-(4-propylphenyl)-2,5-di(2-thienyl)-1H-pyrrole () features a propyl chain instead of CF₃.

Substituent Variations on the Pyrrole Ring

  • Methyl vs. Thienyl Groups:
    Replacing methyl groups with thienyl moieties (as in ) introduces extended π-conjugation, which can enhance electronic properties for optoelectronic applications. Thienyl groups also increase molecular weight and rigidity compared to methyl substituents .
  • Carbaldehyde Functionalization:
    The 3-carbaldehyde derivative () adds a reactive aldehyde group, enabling further synthetic modifications (e.g., Schiff base formation). This contrasts with the parent compound’s inert methyl groups, highlighting its utility as a versatile intermediate .

Reactivity Profiles

  • Electrophilic Substitution:
    The electron-deficient CF₃ group deactivates the pyrrole ring, directing electrophilic attacks to the 3- and 4-positions. In contrast, the CF₃O group offers milder deactivation, allowing broader functionalization .
  • Aldehyde Reactivity:
    The 3-carbaldehyde derivative undergoes nucleophilic additions (e.g., Grignard reactions), a feature absent in the methyl-substituted parent compound .

Physicochemical Properties

Property 2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole 4-(Trifluoromethoxy)phenyl Analogue 3-Carbaldehyde Derivative
Melting Point Not Reported 147°C (chloroethanone intermediate) Not Reported
Key IR Absorption N/A 1685 cm⁻¹ (C=O stretch) ~1700 cm⁻¹ (C=O stretch, aldehyde)
¹H-NMR (δ ppm) N/A 1.94 (CH₃), 4.75 (CH₂Cl) ~9.8–10.0 (CHO)
Lipophilicity (LogP) Higher (CF₃ group) Moderate (CF₃O group) Lower (polar aldehyde)

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole?

The Paal-Knorr reaction is a foundational method for synthesizing pyrrole derivatives. For this compound, the pyrrole ring is formed via cyclocondensation of 1,4-diketones or their equivalents with amines. A modified approach involves reacting 4-(trifluoromethyl)aniline with acetylacetone derivatives under acidic conditions to introduce the trifluoromethylphenyl substituent . Advanced modifications include chloroacylation and heterocyclization steps to append additional functional groups (e.g., thiazole rings) .

Q. How can the purity and structural integrity of this compound be verified experimentally?

Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and integration ratios. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like C-F bonds (stretching at ~1100–1250 cm⁻¹). X-ray crystallography is recommended for resolving stereochemical ambiguities, as seen in related pyrrole derivatives .

Q. What purification techniques are optimal for isolating this compound post-synthesis?

Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) is standard for removing unreacted precursors. Recrystallization from polar aprotic solvents (e.g., dioxane or DMF/water mixtures) enhances purity, particularly for crystalline intermediates .

Q. How does the trifluoromethyl group influence the compound’s stability under varying experimental conditions?

The electron-withdrawing trifluoromethyl group enhances thermal stability but may increase susceptibility to hydrolysis under strongly acidic or basic conditions. Stability studies should include differential scanning calorimetry (DSC) to assess decomposition temperatures and photostability assays under UV-Vis irradiation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Yield discrepancies often arise from reaction conditions (e.g., temperature, solvent polarity). For instance, using DMF as a solvent at 75–80°C improves heterocyclization efficiency compared to lower-polarity solvents . Systematic optimization via Design of Experiments (DoE) can identify critical parameters (e.g., stoichiometry, catalyst loading) .

Q. How does the electronic structure of the trifluoromethylphenyl group affect the compound’s reactivity in cross-coupling reactions?

The strong electron-withdrawing effect of the -CF₃ group deactivates the pyrrole ring toward electrophilic substitution but facilitates nucleophilic aromatic substitution (SNAr) at electron-deficient positions. Density functional theory (DFT) calculations can map charge distribution to predict regioselectivity in reactions like Suzuki-Miyaura coupling .

Q. What role does this compound play in materials science, particularly in optoelectronic applications?

Pyrrole derivatives with fluorinated aryl groups exhibit tunable luminescence and charge-transport properties. For example, analogous compounds show potential as hole-transport materials in organic light-emitting diodes (OLEDs) due to their high electron affinity and thermal stability .

Q. How can mechanistic insights into its reactivity with thioamides/thioureas inform the design of novel heterocyclic systems?

The reaction of 2-chloro-1-pyrrolyl ethanone derivatives with thioamides proceeds via nucleophilic displacement to form thiazole rings. Kinetic studies (e.g., monitoring by in situ IR) reveal that electron-rich thioamides accelerate cyclization, enabling modular synthesis of fused heterocycles .

Q. What protocols assess the environmental and toxicological risks associated with this compound?

Acute toxicity assays (e.g., OECD 423 for oral toxicity) and chronic aquatic toxicity tests (e.g., OECD 210 for fish embryo toxicity) are critical. The compound’s GHS classification (Category 4 for oral toxicity; Category 1 for eye damage) mandates stringent handling protocols .

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